
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27FN4O5 and its molecular weight is 506.534. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pro-drug System Potential
5-Substituted isoquinolin-1-ones, including structures related to the compound , have been synthesized and analyzed for their potential as bioreductively activated pro-drug systems. These compounds exhibit selective release of therapeutic drugs in hypoxic solid tumors, highlighting their potential application in targeted cancer therapy. The study by Berry et al. (1997) specifically explores the synthesis and application of nitrofuranylmethyl derivatives, which trigger the release of parent drugs under specific conditions, suggesting a similar potential for the compound (Berry et al., 1997).
Antibacterial Activity
The structural motif of quinazoline derivatives, which closely relates to the compound of interest, has been identified as a potent antibacterial agent. A study by Kuramoto et al. (2003) introduces novel N-1 substituents in naphthyridones and quinolones, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the quinazoline core, similar to those in the compound , could yield potent antibacterial agents (Kuramoto et al., 2003).
Neurodegenerative Disease Treatment
New N-(pyridin-3-ylmethyl)-2-aminothiazolines with various substituents, including the 4-fluorobenzyl moiety, have shown anticholinesterase and antiradical activity. These compounds are being considered as potential multifunctional agents for treating neurodegenerative diseases. The presence of the 4-fluorobenzyl group, as in the compound , indicates a potential application in designing treatments for diseases like Alzheimer's (Makhaeva et al., 2017).
Antitumor Activity
Quinazoline derivatives, specifically 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, have been synthesized and evaluated for their antitumor activities. These compounds exhibit significant inhibitory effects against tumor cells, suggesting the compound could have similar antitumor applications (Zhang et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form an intermediate. This intermediate is then reacted with furan-2-ylmethylamine and pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "furan-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form an intermediate.", "Step 2: Reaction of the intermediate with furan-2-ylmethylamine in the presence of a base such as triethylamine to form an amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product." ] } | |
CAS番号 |
1223995-11-6 |
製品名 |
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide |
分子式 |
C27H27FN4O5 |
分子量 |
506.534 |
IUPAC名 |
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33) |
InChIキー |
YQBXFGSJCKITEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
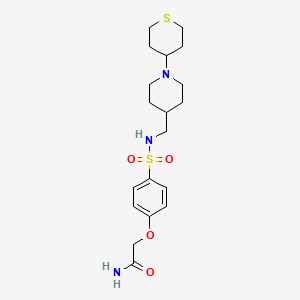
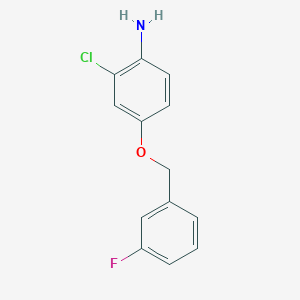
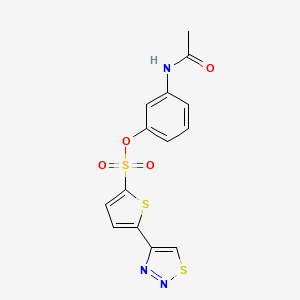
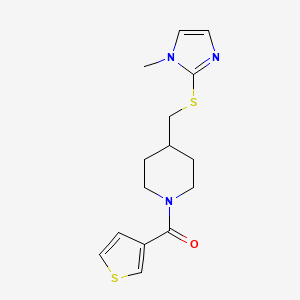
![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)
![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

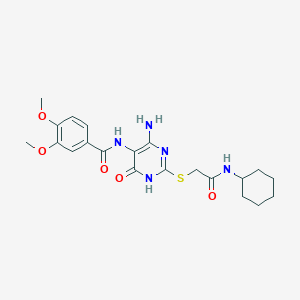

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)
![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)
